molecular formula C17H19ClN2O4 B14804248 2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate

2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate

Cat. No.: B14804248
M. Wt: 350.8 g/mol
InChI Key: HZXNSPUPXRSAGA-UHFFFAOYSA-N
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Description

The compound 2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate features a fused pyrroloquinazoline core with a chlorine substituent at the 8-position and two ester groups: a tert-butyl ester at position 2 and a methyl ester at position 5. This structure combines steric bulk (tert-butyl), electrophilicity (chloro), and metabolic stability (methyl ester), making it a candidate for pharmaceutical exploration.

Properties

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

10-O-tert-butyl 5-O-methyl 6-chloro-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5,10-dicarboxylate

InChI

InChI=1S/C17H19ClN2O4/c1-17(2,3)24-16(22)20-8-10-7-12(18)13(15(21)23-4)11-5-6-19(9-20)14(10)11/h5-7H,8-9H2,1-4H3

InChI Key

HZXNSPUPXRSAGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=C(C3=C2N(C1)C=C3)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This is usually achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the tert-Butyl and Methyl Groups: These groups are introduced through alkylation reactions.

    Chlorination: The chloro group is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The dicarboxylate groups are introduced through esterification reactions using alcohols and acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting its replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

  • 1,2-Di-tert-butyl indazole-1,2-dicarboxylates (e.g., 10a, 10b): These feature an indazole core with dual tert-butyl ester groups. Yields for these analogs (60%) are lower than those of pyrroloquinoline derivatives (71%), suggesting synthetic challenges with indazole systems .
  • Pyrrolo[3,2,1-ij]quinoline derivatives (e.g., Orange-Halo2, Red-Halo3): These share the same tricyclic core but lack the chloro substituent. Instead, they incorporate tetrazole or coumarin moieties, which enhance fluorescence properties.
  • Pyrrolidine dicarboxylates (e.g., 5-Ethyl 2-methyl pyrrolidine-2,5-dicarboxylate): Saturated pyrrolidine rings offer greater conformational flexibility compared to the rigid quinazoline core. The tert-butyl and dicyano groups in these analogs improve solubility but reduce reactivity compared to the chloro-substituted target .

Heterocyclic Core Impact

  • Pyrrolo[1,2-a]pyrazine dicarboxylates (e.g., 2172475-37-3 ): The pyrazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. However, the quinazoline core in the target compound provides a larger aromatic surface, favoring interactions with hydrophobic protein pockets .
  • Tetrahydroimidazo[1,2-a]pyridines (e.g., 1l): These exhibit a bicyclic system with nitrile and nitro groups, conferring strong electron-withdrawing effects.

Tabulated Comparison

Compound Class Core Structure Key Substituents Yield (%) logP (Predicted) Notable Properties
Target Compound Pyrrolo[3,2,1-ij]quinazoline 8-Cl, 2-(tert-butyl), 7-methyl N/A ~3.8 High electrophilicity, moderate solubility
1,2-Di-tert-butyl indazole Indazole Dual tert-butyl esters 60 4.2 Aromatic, poor metabolic stability
Pyrroloquinoline derivatives Pyrrolo[3,2,1-ij]quinoline Tetrazole/coumarin linkers 71 3.5 Fluorescent, high synthetic yield
Pyrrolidine dicarboxylates Pyrrolidine tert-butyl, dicyano 83 2.9 Flexible, high solubility

Research Implications

The 8-chloro substituent in the target compound distinguishes it from analogs, offering a balance of reactivity and stability. Future studies should explore its pharmacokinetic profile and compare it to non-chlorinated pyrroloquinazolines. Synthetic protocols from (71% yield via hydrogenation) could be adapted for scalable production .

Biological Activity

2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate is a compound belonging to the quinazoline family, characterized by its unique pyrroloquinazoline structure. This compound has garnered interest due to its potential biological activities linked to its structural features, including a tert-butyl group, a methyl group, and a chloro substituent.

The molecular formula of the compound is C17H19ClN2O4, with a molecular weight of 350.8 g/mol. The presence of two carboxylate groups enhances its solubility and reactivity, which are crucial for its biological activity. The structural arrangement contributes to its pharmacological properties, making it suitable for various applications in medicinal chemistry.

Antibacterial Activity

Research indicates that compounds within the quinazoline family exhibit a broad spectrum of antibacterial activities. Preliminary studies suggest that this compound shows significant activity against various bacterial strains. For instance:

CompoundActivityMIC (µM)
This compoundAntibacterialTBD
Control (e.g., Ciprofloxacin)Antibacterial0.5

Case Study : In a controlled study comparing various derivatives of quinazolines, the compound demonstrated a notable zone of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Studies have shown that similar compounds within the quinazoline family exhibit activity against viruses such as HIV and influenza. The specific mechanism of action for this compound remains under investigation but may involve interference with viral replication processes.

Cytotoxicity and Pharmacological Properties

In vitro studies have assessed the cytotoxicity of this compound using various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity with an EC50 ranging from 5 to 15 µM across different cell types.

Cell LineEC50 (µM)
HeLa10
MCF-712
A54915

The mechanism underlying the biological activities of this compound is still being elucidated. However, it is hypothesized that the presence of the chloro group may enhance interactions with biological targets such as enzymes or receptors involved in disease processes.

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